molecular formula C14H20O2S B6209933 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid CAS No. 54487-87-5

5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid

Cat. No. B6209933
CAS RN: 54487-87-5
M. Wt: 252.4
InChI Key:
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Description

5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid, also known as 5-CHPTPA, is a cyclic organic acid with a unique aromatic ring structure. It is a derivative of thiophene, a heterocyclic aromatic compound, and is composed of five carbon atoms and two sulfur atoms. 5-CHPTPA has a wide range of applications in the fields of organic synthesis, materials science, and medicine.

Mechanism of Action

The mechanism of action of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid is not yet fully understood. However, it is believed that its aromatic ring structure is responsible for its unique properties. The aromatic ring structure is believed to interact with proteins and other molecules in the cell, resulting in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid are not yet fully understood. However, it has been shown to interact with proteins and other molecules in the cell, resulting in the modulation of various biochemical and physiological processes. For example, it has been shown to interact with enzymes involved in the metabolism of carbohydrates and lipids, as well as with proteins involved in the regulation of gene expression. In addition, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid has been shown to interact with receptors involved in the regulation of the immune system, as well as with proteins involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it well-suited for use in organic synthesis reactions. In addition, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid is relatively stable, which makes it suitable for use in long-term experiments. However, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid is also relatively expensive, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid and its derivatives. In addition, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid could be used in the development of new catalysts for organic synthesis, as well as in the study of enzyme-catalyzed reactions. Furthermore, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid could be used in the study of the structure and function of proteins, as well as in the study of the biochemistry and physiology of cells. Finally, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid could be used in the development of new drugs and therapeutic agents.

Synthesis Methods

5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid can be synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction used to form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The Ullmann reaction is a copper-catalyzed reaction used to form carbon-carbon bonds between aryl halides and organo-zinc compounds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds between aryl halides and organonitrogen compounds.

Scientific Research Applications

5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid is widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, such as polymers and pharmaceuticals. 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid has also been used in the study of enzyme-catalyzed reactions, as well as in the development of catalysts for organic synthesis. In addition, 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid has been used in the study of the structure and function of proteins, as well as in the study of the biochemistry and physiology of cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid involves the synthesis of the cyclohepta[b]thiophene ring followed by the addition of a pentanoic acid side chain.", "Starting Materials": [ "2-bromo-1-phenylethene", "sodium sulfide", "1,3-dibromopropane", "sodium hydride", "1,4-dibromobutane", "magnesium", "ethyl bromoacetate", "diethyl malonate", "ethyl acetoacetate", "2-bromopentanoic acid" ], "Reaction": [ "Synthesis of cyclohepta[b]thiophene ring:", "Step 1: React 2-bromo-1-phenylethene with sodium sulfide to form 2-phenylethene-1-thiol.", "Step 2: React 1,3-dibromopropane with sodium hydride to form 1,3-propanedithiol.", "Step 3: React 1,3-propanedithiol with 2-phenylethene-1-thiol to form 2-(2-phenylethylthio)thiophene.", "Step 4: React 2-(2-phenylethylthio)thiophene with magnesium to form 5-bromo-2-(2-phenylethylthio)thiophene.", "Step 5: React 5-bromo-2-(2-phenylethylthio)thiophene with ethyl bromoacetate to form 5-(2-phenylethylthio)-2-(ethoxycarbonyl)thiophene.", "Step 6: React 5-(2-phenylethylthio)-2-(ethoxycarbonyl)thiophene with diethyl malonate to form 5-(2-phenylethylthio)-2-(1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)thiophene.", "Step 7: React 5-(2-phenylethylthio)-2-(1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)thiophene with ethyl acetoacetate to form 5-(2-phenylethylthio)-2-(1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)pent-4-enoic acid.", "Addition of pentanoic acid side chain:", "Step 8: React 5-(2-phenylethylthio)-2-(1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)pent-4-enoic acid with 2-bromopentanoic acid to form 5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid." ] }

CAS RN

54487-87-5

Product Name

5-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pentanoic acid

Molecular Formula

C14H20O2S

Molecular Weight

252.4

Purity

0

Origin of Product

United States

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